REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][C:4]1[NH:5][CH:6]=[C:7]([CH3:12])[C:8]=1[C:9](=[O:11])[CH3:10].I[CH3:14].O>CS(C)=O>[CH3:14][N:5]1[CH:6]=[C:7]([CH3:12])[C:8]([C:9](=[O:11])[CH3:10])=[C:4]1[CH3:3] |f:0.1|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(C1C(C)=O)C
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred for 45 min
|
Duration
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45 min
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature ≦30° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×60 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed (brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C(=C1)C)C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |